REACTION_CXSMILES
|
CO[C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[N:6][C:5]=1[NH:11][CH2:12][CH2:13][CH3:14].C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[CH2:25]([O:27]CC)[CH3:26]>>[CH2:25]([O:27][C:22]([C:18]1[C:19](=[O:20])[N:11]([CH2:12][CH2:13][CH3:14])[C:5]2[C:4]([C:3]=1[OH:15])=[CH:9][CH:8]=[C:7]([CH3:10])[N:6]=2)=[O:23])[CH3:26]
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=C(C=C1)C)NCCC)=O
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 20 ml
|
Type
|
ADDITION
|
Details
|
of ethanol and this solution was added to a solution of 3.4 g
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with water
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
was recrystallized from heptane
|
Type
|
CUSTOM
|
Details
|
to afford 3.4 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(N(C2=NC(=CC=C2C1O)C)CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |